molecular formula C65H120N4O30S B8027613 Biotin-PEG24-NHS ester

Biotin-PEG24-NHS ester

Cat. No.: B8027613
M. Wt: 1469.7 g/mol
InChI Key: FWKPYGZMJFADHK-WYJVHFOMSA-N
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Description

Biotin-PEG24-NHS ester is a heterobifunctional reagent composed of biotin, a 24-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester group. Its molecular formula is C₆₅H₁₂₀N₄O₃₀S, with a molecular weight of ~1,469.8 Da and purity ≥95% . The NHS ester reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds, enabling biotinylation of target molecules. The 24-unit PEG spacer enhances water solubility, reduces steric hindrance, and improves biocompatibility, making it ideal for applications such as:

  • Protein labeling
  • Drug delivery systems
  • PROTAC synthesis (targeted protein degradation)
  • Biosensor development

The compound is stable at -20°C under anhydrous, light-protected conditions but susceptible to hydrolysis in aqueous environments .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H120N4O30S/c70-60(4-2-1-3-59-64-58(57-100-59)67-65(74)68-64)66-8-10-76-12-14-78-16-18-80-20-22-82-24-26-84-28-30-86-32-34-88-36-38-90-40-42-92-44-46-94-48-50-96-52-54-98-56-55-97-53-51-95-49-47-93-45-43-91-41-39-89-37-35-87-33-31-85-29-27-83-25-23-81-21-19-79-17-15-77-13-11-75-9-7-63(73)99-69-61(71)5-6-62(69)72/h58-59,64H,1-57H2,(H,66,70)(H2,67,68,74)/t58-,59-,64-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKPYGZMJFADHK-WYJVHFOMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H120N4O30S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1469.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly via Sulfonylation and Amidation

The most detailed method, disclosed in a Chinese patent (CN107163243A), involves six sequential steps:

  • Hydroxyl-PEG Propanoic Acid tert-Butyl Ester Synthesis :
    Polyethylene glycol (PEG24 diol) reacts with tert-butyl acrylate in the presence of a metal base (e.g., sodium) in tetrahydrofuran (THF). The reaction proceeds via Michael addition, producing hydroxyl-PEG24-propanoic acid tert-butyl ester (OH-PEG24-tBu).

  • Sulfonylation with Tosyl Chloride :
    The hydroxyl group of OH-PEG24-tBu is activated using p-toluenesulfonyl chloride (TosCl) in dichloromethane (DCM) under alkaline conditions (triethylamine). This yields tosyl-PEG24-propanoic acid tert-butyl ester (Tos-PEG24-tBu).

  • Ammonolysis for Amine Formation :
    Tos-PEG24-tBu undergoes ammonolysis with ammonium hydroxide in methanol, replacing the tosyl group with a primary amine (NH2-PEG24-tBu).

  • Biotin Activation :
    Biotin is activated as an NHS ester (Biotin-NHS) using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF).

  • Coupling Biotin-NHS to PEG Amine :
    NH2-PEG24-tBu reacts with Biotin-NHS in DMF, forming Biotin-PEG24-tBu via amide bond formation.

  • Deprotection and NHS Ester Activation :
    The tert-butyl group is hydrolyzed using trifluoroacetic acid (TFA) to yield Biotin-PEG24-COOH. This intermediate is then activated with NHS and a carbodiimide (e.g., EDC) to form this compound.

Direct Conjugation Using Heterobifunctional PEG

An alternative route employs heterobifunctional PEG derivatives (e.g., NHS-PEG24-maleimide), where biotin is conjugated to the maleimide group via thiol chemistry. However, this method is less commonly reported for this compound synthesis.

Reaction Optimization and Critical Parameters

Solvent and pH Dependence

  • Coupling Reaction : The conjugation of Biotin-NHS to NH2-PEG24-tBu requires anhydrous DMF or DMSO to minimize NHS ester hydrolysis. A pH of 7–9 is optimal for amide bond formation, achieved using sodium borate (NaB) or phosphate buffers.

  • Deprotection : Hydrolysis of the tert-butyl group with TFA proceeds quantitatively in DCM, but excess acid must be removed via rotary evaporation to prevent side reactions.

Molar Ratios and Stoichiometry

The patent example specifies a 1:0.55–0.82 molar ratio of PEG24 to tert-butyl acrylate in the initial step, ensuring mono-functionalization. For biotin activation, a 20-fold molar excess of Biotin-NHS relative to PEG-amine ensures complete conjugation.

Temperature and Reaction Time

  • Sulfonylation (Step 2) proceeds at 20–40°C for 10–15 hours.

  • Ammonolysis (Step 3) requires 24–48 hours at 20–50°C.

  • NHS ester activation (Step 6) is complete within 2 hours at room temperature.

Purification and Analytical Characterization

Chromatographic Techniques

  • Silica Gel Column Chromatography : Crude Biotin-PEG24-tBu is purified using ethyl acetate/hexane gradients, yielding >95% purity.

  • HPLC : Reverse-phase HPLC with C18 columns resolves unconjugated biotin and PEG derivatives, ensuring product homogeneity.

Spectroscopic Validation

  • NMR : The patent reports characteristic peaks for Biotin-PEG24-tBu, including δ 3.619–3.423 ppm (PEG methylene protons) and δ 1.445 ppm (tert-butyl group).

  • Mass Spectrometry : MALDI-TOF confirms the molecular weight of this compound (theoretical MW: 1,469 Da).

Comparative Analysis of Synthetic Methods

ParameterPatent MethodHeterobifunctional PEG
Steps 63
Yield 60–70%40–50%
Purity ≥95%≥90%
Scalability IndustrialLab-scale
Cost ModerateHigh

The patent method offers higher yields and scalability but requires rigorous control over reaction conditions. Heterobifunctional PEG routes are simpler but less cost-effective.

Challenges and Mitigation Strategies

NHS Ester Hydrolysis

The NHS ester group is prone to hydrolysis in aqueous media. To mitigate this:

  • Use anhydrous solvents (DMF, DMSO) during conjugation.

  • Conduct reactions at pH 7–9 to favor amine acylation over hydrolysis.

Steric Hindrance

Long PEG chains (n=24) may impede biotin-streptavidin binding. Incorporating flexible PEG spacers and optimizing reaction stoichiometry minimizes this issue .

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG24-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient in pH 7-9 buffers .

Common Reagents and Conditions:

Major Products: The major product of the reaction between this compound and primary amines is a biotinylated molecule with a stable amide bond. This biotinylated product can then be used for various biochemical applications .

Scientific Research Applications

Protein Modification

Biotin-PEG24-NHS ester is primarily utilized for the modification of proteins through a process known as PEGylation. This involves attaching polyethylene glycol (PEG) chains to proteins, which enhances their solubility and stability.

  • Mechanism of Action : The NHS ester reacts with primary amines found in proteins (e.g., lysine residues), forming stable amide bonds. This reaction occurs optimally at pH 7-9, allowing for efficient coupling without significantly altering the protein's biological activity .
  • Benefits of PEGylation :
    • Increased Solubility : The hydrophilic nature of PEG improves the water solubility of proteins, facilitating their use in various applications.
    • Reduced Immunogenicity : PEGylation can mask antigenic sites on proteins, reducing their immunogenic potential and prolonging their circulation time in vivo .
    • Enhanced Stability : PEGylated proteins exhibit reduced aggregation and degradation, making them more suitable for therapeutic use.

Drug Delivery Systems

This compound plays a crucial role in developing targeted drug delivery systems. Its biotin component allows for specific targeting of cells that express avidin or streptavidin.

  • Targeted Therapy : By conjugating drugs to biotinylated carriers, researchers can achieve targeted delivery to specific tissues or cells. This is particularly useful in cancer therapy, where targeted delivery can minimize side effects and enhance therapeutic efficacy .
  • Formulation : this compound can be incorporated into liposomes or nanoparticles, providing a versatile platform for drug encapsulation and release. The PEG spacer enhances the stability and circulation time of these formulations .

Diagnostic Applications

In diagnostics, this compound is employed to enhance the sensitivity and specificity of assays.

  • Assay Development : The compound is used to label antibodies or antigens with biotin, allowing for easy detection using streptavidin-coated surfaces or detection systems. This is particularly useful in ELISA (enzyme-linked immunosorbent assay) formats where high sensitivity is required .
  • Immunohistochemistry : Biotinylated antibodies are used in immunohistochemical staining to visualize specific proteins within tissue samples. The strong binding affinity between biotin and avidin allows for amplified signal detection, improving assay sensitivity .

Case Study 1: PEGylated Protein Therapeutics

A study demonstrated the effectiveness of PEGylated insulin using this compound. The modified insulin exhibited improved pharmacokinetics compared to unmodified insulin, leading to prolonged action and reduced dosing frequency in diabetic models .

Case Study 2: Targeted Cancer Therapy

Research involving biotinylated nanoparticles showed enhanced accumulation in tumor sites when conjugated with chemotherapeutic agents. The biotin-targeted approach resulted in significantly higher drug delivery efficiency compared to non-targeted formulations .

Mechanism of Action

Biotin-PEG24-NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The biotin moiety binds strongly to avidin or streptavidin, allowing for the capture and detection of biotinylated molecules. The PEG spacer enhances solubility and reduces steric hindrance, improving the efficiency of biotinylation reactions .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares Biotin-PEG24-NHS ester with other PEG-based biotinylation reagents:

Compound PEG Length Molecular Weight Key Features Primary Applications References
This compound 24 units 1,469.8 Da Long spacer minimizes steric hindrance; high water solubility; stable amide bonds PROTACs, drug delivery, protein labeling
Biotin-PEG4-NHS ester 4 units ~600 Da Short spacer for proximity-dependent assays; faster reaction kinetics ELISA, Western blotting
Biotin-PEG12-NHS ester 12 units 941.1 Da Moderate spacer length; balances solubility and steric effects Cell surface labeling, imaging
NHS-SS-PEG4-Biotin 4 units 751.94 Da Disulfide bond for reversible biotinylation; cleavable under reducing conditions Immunoprecipitation, reversible conjugation
Biotin-PEG10-NHS ester 10 units 852.99 Da Intermediate spacer; high solubility and specificity Cell tracking, nanomaterial functionalization

Critical Analysis of Functional Advantages

Spacer Length and Flexibility
  • PEG24 : The extended PEG chain (24 ethylene oxide units) provides ~10 nm of flexibility , critical for applications requiring spatial separation, such as PROTACs, where the linker must span between E3 ligase and target protein .
  • Shorter PEGs (PEG4–PEG12): These are preferred for applications demanding close proximity, such as antibody-epitope binding in ELISA, where shorter linkers reduce nonspecific interactions .
Solubility and Stability
  • PEG24’s hydrophilicity enables solubility in aqueous and organic solvents , reducing aggregation in biological systems . Shorter PEGs (e.g., PEG4) may require additional stabilizers for aqueous solubility .
Reversibility
  • NHS-SS-PEG4-Biotin contains a disulfide bond, allowing cleavage with reducing agents (e.g., DTT) to release biotinylated molecules—ideal for affinity purification . Biotin-PEG24-NHS lacks this feature, limiting its use in reversible workflows.

Application-Specific Performance

PROTAC Development
  • PEG24’s length is optimal for PROTACs, enabling efficient ternary complex formation between target protein and E3 ligase . Shorter PEGs (e.g., PEG4) may fail to bridge large protein interfaces.
Drug Delivery
  • PEG24’s stealth properties reduce immune recognition, enhancing circulation time of biotinylated nanoparticles . PEG4 is less effective in shielding payloads .
Protein Labeling
  • PEG24 minimizes steric interference in large protein complexes , while PEG4 is suitable for small peptides .

Biological Activity

Biotin-PEG24-NHS ester is a specialized chemical compound used primarily in bioconjugation and drug development. Its unique structure allows it to serve as an effective linker in various biological applications, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and biotinylation of proteins. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound consists of a biotin moiety linked to a polyethylene glycol (PEG) chain with a length of 24 units, terminated with an N-hydroxysuccinimide (NHS) ester group. The NHS group is known for its ability to react with primary amines under physiological conditions (pH 7.0-9.0), forming stable amide bonds. This property is crucial for bioconjugation processes.

Property Value
Molecular FormulaC₇₄H₁₁₉N₃O₃₀
Molecular Weight1530.74 g/mol
SolubilitySoluble in water
ReactivityReacts with primary amines

The mechanism by which this compound exerts its biological activity involves the following steps:

  • Reaction with Amines : The NHS group reacts specifically with primary amines found in proteins, such as lysine residues or the N-terminus, leading to biotinylation.
  • Formation of Stable Conjugates : The resulting amide bond is stable under various conditions, allowing for the retention of protein functionality.
  • Enhanced Solubility and Flexibility : The PEG spacer enhances solubility and provides flexibility, minimizing steric hindrance during conjugation processes.

Applications

This compound has diverse applications in research and therapeutic contexts:

  • Bioconjugation : Used to label proteins and antibodies for detection and purification.
  • PROTAC Development : Serves as a linker in the design of PROTACs, which target specific proteins for degradation.
  • Cell Surface Protein Studies : Facilitates the study of membrane proteins by enabling their labeling without compromising their biological activity.

Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological applications:

  • Protein Labeling Efficiency : Research indicates that biotinylated proteins retain their biological activity post-conjugation, making them suitable for use in assays and therapeutic applications .
  • Impact on Drug Development : A study highlighted its role in developing PROTACs that can effectively target and degrade specific proteins implicated in diseases such as cancer .
  • Case Studies :
    • A case study involving the use of this compound in antibody-drug conjugates showed enhanced targeting and reduced off-target effects compared to traditional methods .
    • Another study focused on its application in studying immune responses by labeling cell surface receptors, enabling detailed analysis of receptor dynamics .

Q & A

Q. What is the reaction mechanism of Biotin-PEG24-NHS ester with primary amines, and how does the PEG spacer influence conjugation efficiency?

The NHS ester group reacts with primary amines (e.g., lysine residues on proteins) via nucleophilic acyl substitution, forming a stable amide bond. The PEG24 spacer enhances water solubility and reduces steric hindrance, improving accessibility to streptavidin/avidin binding . However, the long PEG chain may introduce steric effects in applications requiring tight molecular proximity (e.g., enzyme-substrate interactions), necessitating empirical optimization .

Q. How to design a standard protocol for conjugating this compound to amine-containing biomolecules?

  • Step 1: Dissolve this compound in anhydrous DMSO (10–20 mM) to prevent hydrolysis .
  • Step 2: Mix with the target protein (1–10 mg/mL in PBS, pH 7.2–8.5) at a molar ratio of 5:1 to 20:1 (reagent:protein) .
  • Step 3: Incubate at 4–25°C for 2–4 hours with gentle agitation .
  • Step 4: Purify via size-exclusion chromatography (e.g., Zeba Spin columns) or dialysis to remove unreacted reagent .
  • Validation: Quantify biotin incorporation using HABA (4’-hydroxyazobenzene-2-carboxylic acid) assays, which measure avidin-binding capacity .

Advanced Research Questions

Q. How to optimize conjugation efficiency under varying pH conditions, and what analytical methods validate successful biotinylation?

NHS ester reactivity peaks at pH 7.2–8.5. Below pH 7, hydrolysis dominates, reducing active reagent availability .

  • Optimization: Titrate pH using 0.1 M sodium bicarbonate (pH 8.3) for high-density labeling or neutral buffers (pH 7.2) for moderate labeling .
  • Analytical Validation:
  • MALDI-TOF/MS: Detect mass shifts corresponding to biotin-PEG24 addition .
  • Western Blot: Probe with streptavidin-HRP to confirm labeling .
  • HABA Assay: Calculate biotin/protein molar ratios; deviations >10% indicate inconsistent labeling .

Q. How to address discrepancies in biotinylation levels observed across experimental replicates?

Common sources of variability include:

  • Reagent Hydrolysis: NHS esters hydrolyze rapidly in aqueous solutions. Prepare fresh DMSO stocks and minimize exposure to moisture .
  • Amine Accessibility: Proteins with low surface lysine content or steric hindrance (e.g., antibodies) may require higher reagent ratios . Pre-treat with chaotropic agents (e.g., 0.1% SDS) to expose buried amines .
  • Storage Conditions: Degraded reagent (evidenced by NMR or HPLC-MS) produces inconsistent results. Store desiccated at −20°C and avoid freeze-thaw cycles .

Q. What strategies mitigate steric interference from the PEG24 spacer in applications like immunoprecipitation or proximity labeling?

  • Alternative Linkers: Use shorter PEG spacers (e.g., PEG4 or PEG8) for applications requiring close molecular interactions .
  • Cleavable Linkers: Incorporate disulfide bonds (e.g., NHS-SS-PEG4-biotin) to release biotinylated targets post-capture .
  • Validation: Compare pull-down efficiency with PEG24 vs. PEG4 linkers using SDS-PAGE and silver staining .

Q. How does this compound enhance PROTAC design, and what are its limitations in targeted protein degradation?

The PEG24 linker enables precise spatial alignment of the E3 ligase recruiter and target protein binder, critical for forming productive ternary complexes . However, excessive linker flexibility may reduce degradation efficiency.

  • Optimization: Test linker lengths (PEG12 to PEG36) and measure degradation via Western blot (target protein reduction) .
  • Controls: Include non-biotinylated PROTACs and competition assays with free biotin to confirm specificity .

Data Contradiction Analysis

Q. How to resolve conflicting molecular weight (MW) values reported for this compound (e.g., 1469.8 vs. 941.09)?

Discrepancies arise from structural variations (e.g., PEG chain branching) or errors in supplier documentation .

  • Resolution:
  • Analytical Chemistry: Use high-resolution mass spectrometry (HRMS) or ¹H NMR to verify MW and purity .
  • Batch Comparison: Compare reactivity and solubility across vendors to identify outliers .

Experimental Design Considerations

Q. What NIH guidelines ensure rigor in studies using this compound for preclinical applications?

  • Reagent Validation: Document source, lot number, and purity (≥95% by HPLC) to ensure reproducibility .
  • Negative Controls: Include non-biotinylated samples and streptavidin-blocked conditions to rule out nonspecific binding .
  • Data Reporting: Follow NIH’s Rigor and Reproducibility guidelines, detailing statistical methods and replicates .

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